S-Acetyl-PEG3-azide

Description

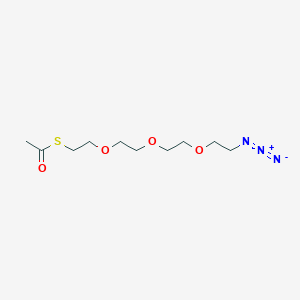

Structure

3D Structure

Properties

IUPAC Name |

S-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4S/c1-10(14)18-9-8-17-7-6-16-5-4-15-3-2-12-13-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXCCFAIMVRUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-Acetyl-PEG3-azide: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of S-Acetyl-PEG3-azide, a versatile heterobifunctional crosslinker. This document details its chemical properties, applications, and the experimental protocols necessary for its effective use in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to S-Acetyl-PEG3-azide

S-Acetyl-PEG3-azide is a chemical reagent designed for the covalent modification of biomolecules. It features three key components:

-

S-acetyl-protected thiol group: This functionality provides a stable precursor to a reactive thiol (sulfhydryl) group. The acetyl group can be selectively removed under mild conditions to expose the thiol for subsequent conjugation.

-

PEG3 linker: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer consisting of three ethylene (B1197577) glycol units. This linker enhances the aqueous solubility of the molecule and the resulting conjugates, and provides spatial separation between the conjugated molecules.[1]

-

Azide (B81097) group: A versatile functional group that readily participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] The azide group is highly selective and stable under most biological conditions.

This unique combination of functionalities makes S-Acetyl-PEG3-azide a valuable tool for researchers seeking to link molecules to cysteine residues on proteins or to create more complex bioconjugates and targeted therapeutics.[2]

Chemical and Physical Properties

A summary of the key quantitative data for S-Acetyl-PEG3-azide is presented in the table below.

| Property | Value |

| Chemical Formula | C10H19N3O4S |

| Molecular Weight | 277.3 g/mol |

| CAS Number | 1310827-26-9 |

| Appearance | Not specified in search results |

| Purity | Typically ≥95% |

| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media. Specific quantitative data in various solvents is not readily available in the provided search results. |

| Stability | The azide functionality is stable under most conditions. Specific quantitative data on stability under different pH and temperature conditions is not readily available. |

| Storage Conditions | Recommended storage at -20°C. Can be shipped at ambient temperature. |

Core Applications

The bifunctional nature of S-Acetyl-PEG3-azide lends itself to a variety of applications in life science research and drug development.

Bioconjugation and Protein Modification

S-Acetyl-PEG3-azide is widely used for the modification of proteins and peptides. The process involves the deprotection of the S-acetyl group to reveal a free thiol, which can then be conjugated to other molecules. The azide group can be subsequently used in click chemistry reactions to attach reporter molecules, such as fluorescent dyes or biotin, or to link to other biomolecules. This allows for the creation of well-defined bioconjugates for a range of applications including:

-

Fluorescent labeling of proteins: For use in cellular imaging and immunoassays.

-

Biotinylation of proteins: For affinity purification and detection using streptavidin-based systems.

-

Surface immobilization of proteins: For the development of biosensors and microarrays.

PROTAC Synthesis

S-Acetyl-PEG3-azide is a valuable PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The modular nature of S-Acetyl-PEG3-azide allows for its incorporation into PROTAC structures, typically through the azide functionality participating in a click chemistry reaction to connect the target-binding and E3 ligase-binding moieties.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving S-Acetyl-PEG3-azide.

S-acetyl Group Deprotection to Generate a Free Thiol

The S-acetyl group can be efficiently removed under mild basic or nucleophilic conditions to yield a reactive thiol.

Method 1: Hydroxylamine-mediated Deprotection

This method is commonly used for deprotection in the presence of sensitive functional groups.

Reagents:

-

S-acetyl-PEG3-azide containing molecule

-

Hydroxylamine (B1172632) hydrochloride

-

A suitable buffer (e.g., phosphate (B84403) buffer)

-

Base for pH adjustment (e.g., NaOH)

-

Degassed buffer for purification (e.g., PBS with 1 mM EDTA)

Protocol:

-

Prepare a 0.5 M stock solution of hydroxylamine hydrochloride in a suitable buffer.

-

Adjust the pH of the hydroxylamine solution to 7.0 with a suitable base.

-

Add the hydroxylamine solution to the S-acetyl-PEG3-azide conjugate to a final hydroxylamine concentration of 50 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, purify the thiol-containing product using a desalting column equilibrated with a degassed buffer to prevent thiol oxidation.

Method 2: Basic Hydrolysis

This method utilizes a base to catalyze the hydrolysis of the thioester.

Reagents:

-

S-acetyl-PEG3-azide containing molecule

-

Base (e.g., NaOH or K2CO3)

-

Methanol

-

Dilute HCl for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

Dissolve the S-acetyl-PEG3-azide conjugate in methanol.

-

Add a solution of NaOH or K2CO3 in water dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with a dilute HCl solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of S-Acetyl-PEG3-azide can be efficiently conjugated to a terminal alkyne-containing molecule via CuAAC, a cornerstone of click chemistry.

Reagents:

-

Azide-functionalized molecule (e.g., deprotected Thiol-PEG3-azide conjugate)

-

Alkyne-functionalized molecule

-

Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate)

-

Copper(I) stabilizing ligand (e.g., TBTA or water-soluble THPTA)

-

Suitable solvent (e.g., DMF, t-BuOH/H2O)

General Protocol for CuAAC:

-

Dissolve the alkyne-containing molecule and the azide-containing molecule in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270).

-

In another vial, prepare an aqueous solution of CuSO4.

-

If using a ligand, pre-complex the CuSO4 with the ligand (e.g., TBTA or THPTA).

-

Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

-

Add the CuSO4 solution (or the pre-formed complex) to initiate the reaction.

-

Stir the reaction at room temperature for 1-4 hours. The reaction can also be gently heated to accelerate the rate.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified by standard chromatographic techniques.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships involving S-Acetyl-PEG3-azide.

Caption: Workflow for bioconjugation using S-Acetyl-PEG3-azide.

Caption: General workflow for PROTAC synthesis using S-Acetyl-PEG3-azide.

References

S-Acetyl-PEG3-azide: A Technical Guide to a Versatile Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-PEG3-azide is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug discovery. Its unique architecture, featuring a protected thiol group (S-acetyl) and a bioorthogonal azide (B81097) moiety connected by a hydrophilic tri-polyethylene glycol (PEG3) spacer, offers researchers a versatile platform for the precise construction of complex biomolecules. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of S-Acetyl-PEG3-azide, with a focus on its utility in click chemistry and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

S-Acetyl-PEG3-azide, systematically named S-[2-[2-(2-azidoethoxy)ethoxy]ethyl] ethanethioate, possesses a well-defined structure that imparts its desirable characteristics for bioconjugation. The terminal azide group serves as a handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[1] The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under mild basic conditions to reveal a reactive sulfhydryl group for subsequent conjugation. The PEG3 linker enhances aqueous solubility and provides a flexible spacer arm, which is often crucial for optimizing the biological activity of the final conjugate.[2][3]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C10H19N3O4S | [4] |

| Molecular Weight | 277.34 g/mol | [4] |

| CAS Number | 1310827-26-9 | |

| Appearance | Colorless to pale yellow oil | General knowledge |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | -20°C for long-term storage |

Synthesis of S-Acetyl-PEG3-azide

The synthesis of S-Acetyl-PEG3-azide is typically achieved through a multi-step process starting from commercially available triethylene glycol. The following is a representative experimental protocol based on established methods for the synthesis of similar PEG-azide derivatives.

Experimental Protocol: Synthesis of S-Acetyl-PEG3-azide

Step 1: Monotosylation of Triethylene Glycol

-

To a solution of triethylene glycol (1 equivalent) in dichloromethane (B109758) (CH2Cl2) at 0°C, add triethylamine (B128534) (1.1 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in CH2Cl2 to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the monotosylated product.

Step 2: Azidation of Mono-tosyl-triethylene Glycol

-

Dissolve the mono-tosyl-triethylene glycol (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain 1-azido-2-(2-(2-hydroxyethoxy)ethoxy)ethane.

Step 3: Thioacetylation of Azido-PEG3-alcohol

-

Dissolve the azido-PEG3-alcohol (1 equivalent) and triphenylphosphine (B44618) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) to the solution.

-

After 15 minutes, add thioacetic acid (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield S-Acetyl-PEG3-azide.

Applications in Bioconjugation and Drug Development

The bifunctional nature of S-Acetyl-PEG3-azide makes it a highly valuable linker for a variety of applications, most notably in click chemistry for the assembly of complex biomolecular structures and in the development of PROTACs.

Click Chemistry Reactions

The azide moiety of S-Acetyl-PEG3-azide allows for its facile conjugation to alkyne-containing molecules via CuAAC. This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules such as peptides, proteins, and nucleic acids.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the alkyne-containing molecule (1 equivalent) and S-Acetyl-PEG3-azide (1.1 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (0.5 equivalents) in water.

-

Prepare a stock solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can be pre-mixed with the copper sulfate to improve catalyst stability and efficiency.

-

Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. S-Acetyl-PEG3-azide is an ideal linker for PROTAC synthesis, providing the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Workflow: PROTAC Synthesis using S-Acetyl-PEG3-azide

The synthesis of a PROTAC using S-Acetyl-PEG3-azide typically involves the following steps:

-

Synthesis of an alkyne-functionalized ligand for the target protein. This often involves modifying a known inhibitor of the target protein to include a terminal alkyne.

-

Synthesis of an azide-functionalized ligand for the E3 ligase. This is where S-Acetyl-PEG3-azide can be utilized, or an E3 ligase ligand can be modified with a separate azide-containing linker.

-

Click Chemistry Conjugation. The alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand (or the S-Acetyl-PEG3-azide itself, which would then be further functionalized) are conjugated using a CuAAC reaction as described in the protocol above.

-

Deprotection of the Thiol Group (if necessary). If the S-acetyl group is intended to be used for further conjugation, it can be deprotected using a mild base such as hydroxylamine (B1172632) or sodium hydroxide (B78521) in methanol (B129727) to reveal the free thiol.

Signaling Pathways and Logical Relationships

The primary role of S-Acetyl-PEG3-azide is as a synthetic building block, and it does not directly participate in cellular signaling pathways. However, the PROTACs constructed using this linker are designed to hijack the cellular ubiquitin-proteasome system.

Conclusion

S-Acetyl-PEG3-azide is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, combining a protected thiol, a hydrophilic PEG spacer, and a bioorthogonal azide group, provides a robust platform for the construction of sophisticated bioconjugates. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for the successful application of S-Acetyl-PEG3-azide in cutting-edge research, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. As the demand for precisely engineered biomolecules continues to grow, the utility of linkers such as S-Acetyl-PEG3-azide will undoubtedly expand, enabling new discoveries in basic research and the development of novel therapeutics.

References

S-Acetyl-PEG3-azide: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

S-Acetyl-PEG3-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a protected thiol group (S-acetyl), a tri-ethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. This unique combination of functional moieties allows for sequential or orthogonal conjugation strategies. The PEG3 linker enhances the aqueous solubility of the molecule and its conjugates.[1][2][3][4] This guide provides a detailed overview of the solubility characteristics of S-Acetyl-PEG3-azide, protocols for its dissolution, and a summary of its key properties.

Core Properties of S-Acetyl-PEG3-azide

| Property | Value | Source |

| Molecular Formula | C10H19N3O4S | [1] |

| Molecular Weight | ~277.34 g/mol | |

| Physical Appearance | White to off-white powder, potentially waxy or semi-solid | |

| Storage Conditions | Store at -20°C or -5°C, keep dry and protected from light |

Solubility of S-Acetyl-PEG3-azide

The solubility of S-Acetyl-PEG3-azide is a critical parameter for its effective use in experimental settings. The polyethylene (B3416737) glycol (PEG) component of the molecule generally imparts good solubility in aqueous solutions and a range of polar organic solvents.

Quantitative Solubility Data

| Solvent | Concentration | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | - | |

| Water | 10 mg/mL | Data for a similar compound (Methoxy PEG Azide) | |

| Chloroform | 10 mg/mL | Data for a similar compound (Methoxy PEG Azide) |

Qualitative Solubility Profile

Based on the general properties of PEG-containing molecules, the following qualitative solubility profile can be expected:

| Solvent Class | Solubility | Source |

| Aqueous Buffers (e.g., PBS) | Soluble | |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Soluble | |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | |

| Alcohols (e.g., Methanol, Ethanol) | Less Soluble | |

| Aromatic Hydrocarbons (e.g., Toluene) | Less Soluble | |

| Ethers (e.g., Diethyl Ether) | Insoluble |

Experimental Protocols

Handling and Storage

S-Acetyl-PEG3-azide is hygroscopic and should be stored under inert gas and protected from moisture. For optimal stability, it is recommended to store the compound at -20°C. When handling, use appropriate personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated area.

Preparation of Stock Solutions

The following protocol provides a general guideline for the preparation of a stock solution of S-Acetyl-PEG3-azide. The choice of solvent will depend on the specific requirements of the downstream application.

Materials:

-

S-Acetyl-PEG3-azide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Pipettes and sterile tubes

Procedure:

-

Allow the vial of S-Acetyl-PEG3-azide to equilibrate to room temperature before opening to prevent condensation of moisture.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMF or DMSO to the vial. For example, to a vial containing 1 mg of S-Acetyl-PEG3-azide (MW: 277.34), add 360.5 µL of solvent.

-

Vortex the solution for approximately 30 seconds to ensure complete dissolution. Gentle warming or sonication may be used to assist dissolution if necessary, though care should be taken to avoid degradation.

-

Store the stock solution at -20°C. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.

Application Workflow and Reaction Schematic

The primary application of S-Acetyl-PEG3-azide is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The following diagrams illustrate a typical experimental workflow and the underlying chemical transformation.

References

A Technical Guide to S-Acetyl-PEG3-azide: A Versatile Tool in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

S-Acetyl-PEG3-azide is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of chemical biology and drug development. Its unique architecture, comprising an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a protected thiol, enables its use in a variety of bioconjugation applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of the role and "mechanism of action" of S-Acetyl-PEG3-azide as a molecular linker, with a focus on its application in facilitating targeted protein degradation.

Core Functionality: A Bridge for Molecular Assembly

Contrary to a traditional therapeutic agent, S-Acetyl-PEG3-azide does not possess an intrinsic pharmacological mechanism of action. Instead, its function is to act as a versatile covalent linker, connecting two different molecular entities. Its structure consists of three key components:

-

Azide Group (-N3): This functional group is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]

-

PEG3 Spacer: The triethylene glycol spacer enhances the solubility of the molecule and its conjugates in aqueous media.[2][3] This is a critical feature for biological applications. The defined length of the PEG chain also provides spatial separation between the conjugated molecules.

-

S-Acetyl Group (-SAc): This group is a protected thiol. The acetyl protecting group can be removed under specific conditions to reveal a free thiol (-SH), which can then be used for conjugation to maleimides or other thiol-reactive functionalities.

Mechanism of Action in PROTACs: Facilitating Targeted Protein Degradation

The primary application of S-Acetyl-PEG3-azide is in the synthesis of PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] A PROTAC typically consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

S-Acetyl-PEG3-azide serves as a component of the linker. Its azide functionality allows for the straightforward connection of either the target protein ligand or the E3 ligase ligand if the other component possesses a corresponding alkyne group.

The general mechanism of action for a PROTAC assembled using a linker derived from S-Acetyl-PEG3-azide is as follows:

-

Ternary Complex Formation: The PROTAC, by simultaneously binding to the target protein and an E3 ubiquitin ligase, facilitates the formation of a ternary complex.

-

Ubiquitination: The E3 ligase, now in proximity to the target protein, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is then released and can participate in further rounds of protein degradation.

Below is a diagram illustrating the PROTAC mechanism of action.

Figure 1: The catalytic cycle of a PROTAC.

Experimental Protocols: Application in Bioconjugation

While specific, detailed experimental protocols for S-Acetyl-PEG3-azide are not extensively published as it is a commercially available building block, its application in bioconjugation generally follows established procedures for click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to S-Acetyl-PEG3-azide.

Materials:

-

S-Acetyl-PEG3-azide

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Dissolve the alkyne-containing molecule and a molar equivalent (or slight excess) of S-Acetyl-PEG3-azide in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate (typically 5-10 molar equivalents).

-

Prepare a solution of CuSO4 (typically 1-5 mol%).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

-

Upon completion, purify the conjugate using a suitable chromatographic method.

References

S-Acetyl-PEG3-azide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

S-Acetyl-PEG3-azide is a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] Its structure incorporates three key functional components: a protected thiol (S-acetyl group), a short polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group for click chemistry applications. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity and performance in sensitive drug development workflows. This guide provides an in-depth analysis of the stability of S-Acetyl-PEG3-azide, recommended storage and handling procedures, and a framework for its experimental stability assessment.

Recommended Storage and Handling Conditions

Proper storage is critical to prevent the degradation of S-Acetyl-PEG3-azide. The primary recommendations from various suppliers are summarized below. Adherence to these conditions will minimize degradation from atmospheric moisture, oxygen, light, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature.[1] Some suppliers suggest storage at -5°C. | Minimizes the rates of potential hydrolytic, oxidative, and thermal degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The PEG linker is susceptible to oxidation.[3] |

| Light | Protect from light. Store in the dark. | Organic azides can be light-sensitive.[4] |

| Moisture | Keep in a tightly sealed container. Desiccate. | The S-acetyl (thioester) group is susceptible to hydrolysis. |

Handling Best Practices:

-

Before use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

For preparing solutions, use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

If preparing aqueous solutions, use them fresh. For storage of stock solutions, vendor recommendations for similar products suggest storage at -80°C for up to 6 months or -20°C for up to 1 month.

-

Avoid contact with strong acids, bases, and metals.

Caption: Molecular structure of S-Acetyl-PEG3-azide.

Stability Profile and Degradation Pathways

The overall stability of S-Acetyl-PEG3-azide is determined by the individual stabilities of its three core components: the S-acetyl group, the PEG3 linker, and the azide moiety.

S-Acetyl Group (Thioester) Stability

The S-acetyl group serves as a protecting group for the thiol functionality. Thioesters are known to be more susceptible to hydrolysis than their corresponding oxygen esters, particularly under basic conditions.

-

Hydrolytic Stability: Thioesters exhibit a long half-life in water at neutral pH but are readily cleaved by nucleophiles, including hydroxide (B78521) ions. The rate of hydrolysis is pH-dependent, increasing significantly under basic conditions. Acid-catalyzed hydrolysis can also occur, though it is generally slower.

-

Deprotection: The S-acetyl group can be removed to yield the free thiol using various methods, including treatment with mild bases or thiol-thioester exchange reactions. This reactivity underscores its lability under non-optimal storage or experimental conditions.

PEG3 Linker Stability

The polyethylene glycol (PEG) linker imparts hydrophilicity to the molecule. While generally stable, the ether linkages in the PEG backbone are susceptible to oxidative degradation.

-

Oxidative Degradation: The degradation of PEG can be initiated by heat, light, or the presence of transition metals, in the presence of oxygen. This process can lead to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. While short PEG chains like PEG3 are less prone to significant chain cleavage compared to high molecular weight polymers, oxidation can still occur.

Azide Group Stability

The azide group is a versatile functional handle for bioconjugation via "click chemistry." Organic azides are energetic compounds, and their stability is a key consideration for safe handling.

-

Thermal and Photochemical Stability: Organic azides can be sensitive to heat, light, friction, and pressure, which can lead to decomposition and the release of nitrogen gas. Aliphatic azides, such as the one in S-Acetyl-PEG3-azide, are generally more stable than aryl or acyl azides.

-

Chemical Stability: Azides are generally stable under most reaction conditions, which makes them highly useful in bioconjugation. However, they can react with strong acids to form the highly toxic and explosive hydrazoic acid. Contact with certain metals should also be avoided as this can lead to the formation of unstable metal azides.

Caption: Potential degradation pathways for S-Acetyl-PEG3-azide.

Experimental Protocols for Stability Assessment

Objective

To assess the stability of S-Acetyl-PEG3-azide under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials

-

S-Acetyl-PEG3-azide

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Water (HPLC grade)

-

Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4, 7.4, 9)

-

Stress reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

Analytical instruments: HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)), NMR spectrometer, MS for structural elucidation.

Experimental Workflow

Caption: General workflow for a forced degradation study.

Detailed Methodologies

-

Sample Preparation: Prepare a stock solution of S-Acetyl-PEG3-azide in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis:

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. Since S-Acetyl-PEG3-azide lacks a strong UV chromophore, detectors such as CAD, ELSD, or MS are recommended. A reversed-phase C18 column with a gradient elution of water and acetonitrile (with a modifier like formic acid) is a common starting point for method development.

-

The percentage of remaining S-Acetyl-PEG3-azide and the formation of degradation products should be quantified.

-

For the identification of major degradation products, LC-MS/MS analysis can be performed.

-

NMR spectroscopy can be used to confirm the structure of the parent compound and its degradation products.

-

Conclusion

S-Acetyl-PEG3-azide is a valuable reagent in drug development, but its stability is contingent on proper storage and handling. The primary degradation pathways to consider are the hydrolysis of the S-acetyl thioester, oxidation of the PEG linker, and decomposition of the azide moiety. To ensure the integrity and reactivity of this linker, it is imperative to store it at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture. For critical applications, it is advisable to perform in-house stability assessments, particularly for solutions stored over time, using the analytical framework provided in this guide.

References

An In-depth Technical Guide to S-Acetyl-PEG3-azide (CAS: 1310827-26-9) for Researchers and Drug Development Professionals

Abstract

S-Acetyl-PEG3-azide is a heterobifunctional linker of significant interest in the fields of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal azide (B81097) for bioorthogonal "click" chemistry, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a protected thiol group in the form of an S-acetyl thioester, offers a versatile platform for the covalent linkage of biomolecules. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols related to S-Acetyl-PEG3-azide, designed to equip researchers, scientists, and drug development professionals with the technical knowledge for its effective utilization.

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic modality, with PROTACs at the forefront of this revolution. These chimeric molecules function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, solubility, and cell permeability.

S-Acetyl-PEG3-azide (CAS: 1310827-26-9) is a PROTAC linker that offers a strategic combination of functionalities.[1][2][3] The azide group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and bioorthogonal click chemistry reactions.[1][2] The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties. The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected to reveal a reactive sulfhydryl group for subsequent conjugation, for instance, to a maleimide-functionalized molecule.

Physicochemical Properties

The structural and chemical properties of S-Acetyl-PEG3-azide are summarized in the table below. While some physical properties like melting and boiling points are not consistently reported in the literature, its solubility is a key feature attributed to the hydrophilic PEG chain.

| Property | Value | Reference(s) |

| CAS Number | 1310827-26-9 | |

| Molecular Formula | C₁₀H₁₉N₃O₄S | |

| Molecular Weight | 277.34 g/mol | |

| Synonyms | S-Acetyl-PEG3-Azido, Acetylthio-PEG3-C2-Azide, S-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |

| Purity | Typically ≥95% | |

| Appearance | Typically a colorless to pale yellow oil or liquid | |

| Solubility | Soluble in water, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. | |

| Storage Conditions | Store at -20°C, protect from light and moisture. |

Core Applications and Experimental Workflows

The primary application of S-Acetyl-PEG3-azide is in the construction of complex bioconjugates. Its bifunctional nature allows for a modular and sequential approach to synthesizing molecules like PROTACs. A general workflow involves:

-

Click Chemistry: The azide terminus is reacted with an alkyne-functionalized molecule (e.g., a ligand for a target protein).

-

Deprotection: The S-acetyl group is removed to expose the free thiol.

-

Thiol-Maleimide Conjugation: The newly exposed thiol is reacted with a maleimide-containing molecule (e.g., a ligand for an E3 ligase).

This workflow is illustrated in the diagram below:

References

The Strategic Role of the PEG3 Spacer in S-Acetyl-PEG3-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. S-Acetyl-PEG3-azide has emerged as a versatile and highly valuable heterobifunctional linker. This guide provides a comprehensive technical overview of the core functions of its components, with a particular focus on the indispensable role of the polyethylene (B3416737) glycol (PEG) spacer.

Deconstructing S-Acetyl-PEG3-azide: A Trifunctional Asset

S-Acetyl-PEG3-azide is a chemical entity composed of three key functional components, each with a distinct and vital role in the bioconjugation process:

-

S-Acetyl Group: This group serves as a stable protecting group for a thiol (sulfhydryl) functionality. The thioester bond is resilient under a variety of chemical conditions, yet it can be selectively cleaved to reveal a reactive thiol group. This thiol can then participate in specific conjugation chemistries, most notably forming stable thioether bonds with maleimide-functionalized molecules.

-

PEG3 Spacer: The central component of this linker is a discrete polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This spacer is not merely a passive connector; it imparts several advantageous physicochemical properties to the linker and the resulting bioconjugate, which will be the primary focus of this guide.

-

Azide (B81097) Group: The terminal azide (N3) group is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group readily and specifically reacts with alkyne-functionalized molecules, most commonly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. This bioorthogonal reaction is a cornerstone of modern bioconjugation.[1]

The Pivotal Role of the PEG3 Spacer

The PEG3 spacer is instrumental in overcoming several challenges inherent in the conjugation of large biomolecules with smaller, often hydrophobic, payloads. Its primary functions are detailed below.

Enhanced Hydrophilicity and Solubility

Many therapeutic payloads, such as cytotoxic agents used in ADCs or small molecule inhibitors in PROTACs, are hydrophobic. Their conjugation to biomolecules can lead to aggregation and reduced solubility in aqueous physiological environments. The PEG3 spacer, being highly hydrophilic, effectively counteracts this hydrophobicity. By forming a hydration shell, it significantly improves the water solubility of the entire conjugate, which is crucial for its formulation, administration, and in vivo behavior.[2][3]

Improved Pharmacokinetics and Stability

The hydrophilic nature of the PEG spacer contributes to an enhanced pharmacokinetic profile of the bioconjugate. It can create a "stealth" effect, sterically shielding the conjugate from opsonization (binding of plasma proteins) and subsequent clearance by the mononuclear phagocyte system.[2] This leads to a longer circulation half-life. Furthermore, the PEG hydration layer can protect the bioconjugate from enzymatic degradation, thereby increasing its stability in biological fluids.

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG3 spacer provides critical spatial separation between the conjugated biomolecule and the payload. This separation is vital for several reasons:

-

Preservation of Biological Activity: It prevents the payload from sterically interfering with the binding sites or the overall conformation of the biomolecule (e.g., an antibody's antigen-binding site).

-

Accessibility of the Payload: The spacer ensures that the payload remains accessible to its target once the bioconjugate reaches its site of action.

Quantitative Impact of PEG Spacers

While data directly comparing the physicochemical properties of a biomolecule with and without a PEG3 spacer is not always readily available in a consolidated format, studies on the effects of different PEG spacer lengths provide valuable insights into their impact. The length of the PEG spacer can significantly influence the biological properties of a bioconjugate.

| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) |

| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 |

| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 |

| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 |

| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50) of a 68Ga-labeled bombesin (B8815690) antagonist analog. Data from van Dongen et al.

Experimental Protocols

The use of S-Acetyl-PEG3-azide in bioconjugation typically involves a two-stage process: 1) deprotection of the S-acetyl group to reveal the thiol, followed by conjugation to a maleimide-activated molecule, and 2) "click chemistry" reaction of the azide group with an alkyne-functionalized molecule. The order of these steps can be interchanged depending on the specific synthetic strategy. Below are detailed protocols for the key reactions.

Protocol for S-Acetyl Group Deprotection with Hydroxylamine (B1172632)

This protocol describes the cleavage of the thioester bond to expose the reactive thiol group.

Materials:

-

S-Acetyl-PEG3-azide

-

Hydroxylamine hydrochloride

-

Sodium phosphate (B84403) buffer (1 M, pH 7.5)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Degassed deionized water

-

Nitrogen or Argon gas

Procedure:

-

Prepare a 2 M Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in degassed deionized water and adjust the pH to 7.0-7.5 with a NaOH solution.

-

Dissolve the S-Acetyl-PEG3-azide: Dissolve the S-Acetyl-PEG3-azide in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5) to a final concentration of 1-10 mM.

-

Create an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes.

-

Initiate the Reaction: Add the 2 M hydroxylamine solution to the S-Acetyl-PEG3-azide solution. A final hydroxylamine concentration of 200 mM is often effective.

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

-

Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS, to confirm the disappearance of the starting material and the appearance of the deprotected thiol-PEG3-azide.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group of the PEG linker and an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule (e.g., Thiol-PEG3-azide from the previous step)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Appropriate reaction buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

-

Prepare Stock Solutions:

-

Azide-functionalized molecule in a suitable buffer.

-

Alkyne-functionalized molecule in a suitable buffer or organic solvent like DMSO.

-

200 mM THPTA or TBTA in water or DMSO.

-

100 mM CuSO4 in water.

-

100 mM sodium ascorbate in water (prepare fresh).

-

-

Pre-complex Copper and Ligand: In a microcentrifuge tube, mix the CuSO4 and THPTA/TBTA solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.

-

Set up the Reaction: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).

-

Initiate the Click Reaction: Add the pre-complexed copper/ligand solution to the azide/alkyne mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.

-

Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and byproducts.

Visualizing the Process and Logic

To better understand the chemical structures, reaction mechanisms, and experimental workflows, the following diagrams are provided.

Caption: Molecular components of S-Acetyl-PEG3-azide.

Caption: A typical bioconjugation workflow using S-Acetyl-PEG3-azide.

Caption: Mechanism of thioester cleavage by hydroxylamine.

Conclusion

The S-Acetyl-PEG3-azide linker is a powerful tool in the arsenal (B13267) of researchers and professionals in drug development. The strategic incorporation of the PEG3 spacer is a key design feature that imparts significant advantages, including enhanced solubility, improved stability and pharmacokinetics, and reduced steric hindrance. A thorough understanding of the role of each component of this linker and the availability of robust experimental protocols are essential for its successful application in the creation of next-generation bioconjugates.

References

- 1. Bioconjugation application notes [bionordika.fi]

- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]

S-Acetyl-PEG3-azide: An In-depth Technical Guide for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-Acetyl-PEG3-azide, a versatile heterobifunctional linker, and its application in click chemistry. Tailored for both newcomers and experienced researchers, this document details the core principles, experimental protocols, and practical applications of this reagent in bioconjugation and drug discovery.

Introduction to S-Acetyl-PEG3-azide

S-Acetyl-PEG3-azide is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct functional groups: an azide (B81097) (-N3) and an S-acetyl protected thiol (-SAc). This dual functionality makes it a valuable tool for covalently linking different molecular entities with high specificity and efficiency. The azide group readily participates in "click chemistry" reactions, while the thiol group, after deprotection, offers a handle for other conjugation strategies. The hydrophilic PEG3 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates[1].

The Power of Click Chemistry

Coined by Nobel laureate Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent examples used with S-Acetyl-PEG3-azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3]. These reactions form a stable triazole linkage between the azide on the PEG linker and an alkyne-containing molecule.

Key Features and Applications

The unique structure of S-Acetyl-PEG3-azide lends itself to a variety of applications, including:

-

Bioconjugation: The attachment of molecules such as fluorophores, biotin, or drugs to proteins, peptides, and other biomolecules[4][5].

-

PROTAC Synthesis: As a linker in the construction of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells.

-

Drug Delivery: The development of targeted drug delivery systems by linking targeting ligands to drug payloads or nanoparticles.

-

Surface Modification: Functionalization of surfaces for various biomedical and material science applications.

Physicochemical Properties

A summary of the key quantitative data for S-Acetyl-PEG3-azide is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C10H19N3O4S | |

| Molecular Weight | 277.34 g/mol | |

| CAS Number | 1310827-26-9 | |

| Purity | Typically ≥95% | Supplier-dependent |

| Appearance | Colorless to pale yellow oil or solid | Supplier-dependent |

| Solubility | Soluble in DMSO, DMF, and water. | Inferred from similar PEGylated azides. |

| Storage Conditions | Store at -20°C, desiccated. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving S-Acetyl-PEG3-azide.

Deprotection of the S-Acetyl Group to a Free Thiol

The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection is necessary to reveal the reactive thiol group for subsequent conjugation.

Protocol: Base-Mediated S-Acetyl Deprotection

-

Dissolution: Dissolve the S-acetyl-PEG3-azide conjugate in a suitable solvent, such as methanol (B129727) or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOMe), dropwise to the reaction mixture. Typically, 1.5 to 2.0 equivalents of the base are used.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Neutralization: Upon completion, carefully neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to a pH of approximately 7.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the deprotected thiol-PEG3-azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click chemistry reaction that requires a copper(I) catalyst.

Protocol: CuAAC Reaction with S-Acetyl-PEG3-azide

-

Reagent Preparation:

-

Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of S-Acetyl-PEG3-azide in the same solvent.

-

Prepare a stock solution of copper(II) sulfate (CuSO4) in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 1 M).

-

Optional but recommended for biomolecule conjugation: Prepare a stock solution of a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) in a suitable solvent (e.g., water or DMSO/t-butanol).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and S-Acetyl-PEG3-azide (typically in a 1:1.2 to 1:3 molar ratio) in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

If using a ligand: Premix the CuSO4 solution with the ligand solution (typically a 1:5 molar ratio of Cu:ligand) and add this to the reaction mixture.

-

Add the CuSO4 (with or without ligand) to the reaction mixture to a final concentration of 50-250 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Quenching and Purification:

-

Optional: Quench the reaction by adding a copper chelator like EDTA.

-

Purify the resulting triazole conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. This method is ideal for reactions involving live cells or other systems where copper toxicity is a concern.

Protocol: SPAAC Reaction with S-Acetyl-PEG3-azide

-

Reagent Preparation:

-

Prepare a stock solution of your cyclooctyne-containing molecule (e.g., DBCO-NHS ester for protein labeling) in an anhydrous solvent like DMSO or DMF.

-

Prepare a stock solution of S-Acetyl-PEG3-azide in a compatible solvent.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the cyclooctyne-containing molecule and S-Acetyl-PEG3-azide in a suitable reaction buffer (e.g., PBS, pH 7.4). A molar excess of the azide (e.g., 2-5 fold) is often used.

-

Ensure the final concentration of any organic solvent is kept low (typically <10%) to avoid denaturation of biomolecules.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing. The reaction time will depend on the specific cyclooctyne used, as their reaction rates can vary.

-

-

Purification:

-

Purify the conjugate to remove any unreacted starting materials using a suitable method like size-exclusion chromatography or dialysis.

-

| Reaction Type | Key Feature | Typical Reaction Time | Catalyst Required | Ideal Applications |

| CuAAC | High reaction rate and yield | 1-4 hours | Copper(I) | Bioconjugation, PROTAC synthesis (in vitro) |

| SPAAC | Copper-free, bioorthogonal | 2-12 hours | None | Live cell imaging, in vivo studies, PROTAC synthesis |

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows utilizing S-Acetyl-PEG3-azide.

Conclusion

S-Acetyl-PEG3-azide is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward construction of complex molecular architectures. This guide has provided the foundational knowledge and detailed protocols necessary for beginners to confidently incorporate S-Acetyl-PEG3-azide into their research, paving the way for innovations in bioconjugation, drug discovery, and beyond.

References

- 1. S-Acetyl-PEG3-azide, 1310827-26-9 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

S-Acetyl-PEG3-azide: Application Notes and Protocols for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-PEG3-azide is a versatile, heterobifunctional linker widely employed in chemical biology, drug discovery, and materials science. This reagent incorporates three key features: a protected thiol group (S-acetyl), a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097). This unique combination allows for a sequential or orthogonal conjugation strategy. The azide moiety enables highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The S-acetyl group provides a stable, protected form of a thiol, which can be selectively deprotected to reveal a reactive sulfhydryl group for subsequent functionalization. The hydrophilic PEG3 spacer enhances aqueous solubility and can reduce steric hindrance during conjugation.[2][3]

This document provides detailed application notes and experimental protocols for the use of S-Acetyl-PEG3-azide in bioconjugation, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Key Applications

-

PROTAC Synthesis: S-Acetyl-PEG3-azide is an ideal building block for constructing PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][4] The azide allows for the attachment of an alkyne-modified warhead targeting the protein of interest, while the deprotected thiol can be conjugated to an E3 ligase ligand.

-

Bioconjugation: This linker can be used to conjugate a wide range of molecules, including peptides, proteins, and fluorescent dyes.

-

Surface Modification: The azide and thiol functionalities can be used to immobilize molecules onto surfaces for various applications, such as in diagnostics and biomaterials.

Experimental Protocols

Protocol 1: Deprotection of the S-Acetyl Group

The S-acetyl group can be removed under mild conditions to yield a free thiol. A common method involves the use of hydroxylamine (B1172632).

Materials:

-

S-Acetyl-PEG3-azide

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Prepare the Deacetylation Solution immediately before use.

-

Dissolve the S-Acetyl-PEG3-azide in the Reaction Buffer.

-

Add the Deacetylation Solution to the S-Acetyl-PEG3-azide solution. A typical ratio is 1:10 (v/v) of Deacetylation Solution to the azide solution.

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Remove excess hydroxylamine and byproducts using a desalting column equilibrated with the desired buffer for the subsequent application.

Table 1: Representative S-Acetyl Deprotection Conditions and Yields

| Deprotection Reagent | Substrate Type | Reaction Conditions | Time | Yield (%) |

| Hydroxylamine | S-acetylated protein | 0.5 M Hydroxylamine, 25 mM EDTA, PBS pH 7.5, RT | 2 h | >90 |

| Cysteamine | S-acetyl heterocycles | Aqueous buffer pH 8, RT | 30 min | up to 84 |

| Thioglycolic acid | S-acyl bisthiazolidines | Phosphate buffer pH 8, RT | 24 h | 51-80 |

Note: Yields are highly substrate-dependent and the provided data is based on analogous compounds. Optimization may be required for specific applications.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of S-Acetyl-PEG3-azide to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

-

S-Acetyl-PEG3-azide

-

Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO (if required for solubility)

Procedure:

-

Dissolve the alkyne-functionalized molecule and S-Acetyl-PEG3-azide in the Reaction Buffer. A 1.5 to 3-fold molar excess of the azide is a common starting point. If necessary, use a minimal amount of DMSO to aid solubility.

-

In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often used.

-

Add the copper/ligand complex to the mixture of the alkyne and azide. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.

-

Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

Table 2: Representative CuAAC Reaction Conditions and Yields

| Alkyne Partner | Azide Partner | Catalyst System | Reaction Time | Yield (%) |

| Alkyne-modified peptide | Azide-PEG linker | CuSO₄, Sodium Ascorbate, THPTA | 1-4 h | >95 |

| Propargylated protein | Azido-sugar | CuI | 12 h | High |

| Alkyne-derivatized small molecule | Azide-functionalized surface | CuSO₄, Sodium Ascorbate | 1 h | Quantitative |

Note: Yields and reaction times are dependent on the specific reactants and conditions.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of S-Acetyl-PEG3-azide to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

S-Acetyl-PEG3-azide

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO (if required for solubility)

Procedure:

-

Dissolve the strained alkyne-functionalized molecule in the Reaction Buffer.

-

Prepare a stock solution of S-Acetyl-PEG3-azide in DMSO.

-

Add the S-Acetyl-PEG3-azide stock solution to the solution of the strained alkyne-functionalized molecule. A 2 to 10-fold molar excess of the azide is a good starting point. Ensure the final DMSO concentration is low (typically <5% v/v) to avoid denaturation of proteins.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by appropriate analytical methods.

-

Purify the conjugate using a suitable method to remove excess reagents.

Table 3: Representative SPAAC Reaction Conditions and Yields

| Strained Alkyne | Azide Partner | Reaction Conditions | Time | Yield (%) |

| DBCO-protein | Azide-PEG linker | PBS pH 7.4, RT | 4-12 h | High |

| BCN-small molecule | Azide-functionalized biomolecule | Aqueous buffer, RT | 2-8 h | >90 |

| DBCO-surface | Azide-peptide | PBS pH 7.4, RT | 1-4 h | High |

Note: Reaction kinetics in SPAAC are highly dependent on the specific strained alkyne used.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using S-Acetyl-PEG3-azide.

Caption: Workflow for PROTAC synthesis using S-Acetyl-PEG3-azide.

Click Chemistry Reaction Mechanism

The core of the click chemistry application of S-Acetyl-PEG3-azide is the azide-alkyne cycloaddition. The following diagram illustrates the general mechanism for the copper-catalyzed reaction.

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes: S-Acetyl-PEG3-azide for Advanced Protein Labeling

Introduction

S-Acetyl-PEG3-azide is a heterobifunctional linker designed for the versatile and specific labeling of proteins and other biomolecules.[1][2] This reagent incorporates three key chemical features: an S-acetyl-protected thiol, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1] This design enables a powerful two-step labeling strategy. First, the protected thiol is deprotected in situ to reveal a highly reactive sulfhydryl group. This group can then be conjugated to a target protein, typically at an electrophilic site such as a maleimide (B117702). The introduction of the azide moiety onto the protein serves as a bioorthogonal handle for subsequent ligation with alkyne- or cyclooctyne-modified reporter molecules (e.g., fluorophores, biotin, or drug molecules) via "click chemistry".[3][4]

This modular approach offers significant advantages for researchers, scientists, and drug development professionals by separating the protein modification step from the reporter conjugation, allowing for greater flexibility and efficiency in creating precisely functionalized bioconjugates. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate, minimizing aggregation and preserving protein function.

Principle of the Method

The protein labeling strategy using S-Acetyl-PEG3-azide involves a sequential, two-stage process.

-

Introduction of the Azide Handle: The primary step involves the covalent attachment of the S-Acetyl-PEG3-azide linker to the target protein. A robust and highly specific method to achieve this is to first activate the protein with a thiol-reactive group, such as a maleimide. The S-acetyl group on the linker is then cleaved using a mild deprotection agent (e.g., hydroxylamine) to expose the free thiol. This freshly generated, highly nucleophilic thiol rapidly reacts with the maleimide on the protein to form a stable thioether bond. This reaction covalently links the PEG3-azide moiety to the protein.

-

Bioorthogonal "Click" Conjugation: The newly installed azide group on the protein is bioorthogonal, meaning it is chemically inert to native functional groups found in biological systems. This allows for a highly specific secondary reaction with a reporter probe containing a complementary alkyne group. This "click" reaction can be performed in one of two ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-labeled protein is reacted with a terminal alkyne-modified probe in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, the azide can be reacted with a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN). This reaction proceeds rapidly without the need for a catalyst.

-

The result is a stably labeled protein, ready for a wide range of downstream applications, from fluorescent imaging to the construction of antibody-drug conjugates (ADCs).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the chemical pathways involved in protein labeling with S-Acetyl-PEG3-azide.

Caption: Experimental workflow for protein labeling using S-Acetyl-PEG3-azide.

Caption: Chemical reaction pathway for protein modification and labeling.

Data Presentation

Successful protein labeling depends on carefully optimized reaction parameters. The tables below provide recommended starting conditions for labeling and subsequent click chemistry reactions, which should be optimized for each specific protein and application.

Table 1: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

|---|---|---|

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations often improve labeling efficiency. |

| Reagent:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the linker ensures efficient labeling. May require optimization. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Buffer should be free of free thiols. |

| pH | 6.5 - 7.5 | Optimal range for thiol-maleimide reaction to ensure specificity for sulfhydryls over amines. |

| Temperature | Room Temperature (or 4°C) | 4°C is recommended for sensitive proteins to maintain stability. |

| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C. |

| EDTA | 5 - 10 mM | Include to prevent re-oxidation of disulfide bonds by trace metals. |

Table 2: Typical Reagent Concentrations for CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration | Reference |

|---|---|---|---|

| Azide-Labeled Protein | 1-2 mg/mL | ~10-20 µM | General Guideline |

| Alkyne-Biotin/Fluorophore | 10 mM in DMSO | 100 µM | |

| TCEP | 50 mM in Water | 1 mM | |

| TBTA Ligand | 1.7 mM in DMSO:t-BuOH (1:4) | 100 µM |

| Copper (II) Sulfate (CuSO₄) | 50 mM in Water | 1 mM | |

Experimental Protocols

Protocol 1: Preparation of Protein for Labeling

This protocol describes the essential steps to prepare a protein with available cysteine residues for labeling.

Materials:

-

Protein of interest (containing at least one surface-accessible cysteine)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0, with 5 mM EDTA

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Spin Desalting Columns (with appropriate Molecular Weight Cutoff)

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing thiols (like DTT) or primary amines (like Tris), exchange it into the Reaction Buffer. Use a spin desalting column according to the manufacturer's instructions.

-

Determine Protein Concentration: Measure the concentration of the protein solution (e.g., using A280 or a BCA assay). Adjust the concentration to 1-5 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, reduction is necessary. Add TCEP to the protein solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature.

-

Remove Excess TCEP: Immediately before labeling, remove the excess TCEP by passing the protein solution through a spin desalting column equilibrated with Reaction Buffer. The protein is now ready for conjugation.

Protocol 2: Azide Labeling via Thiol-Maleimide Conjugation

This protocol details the in situ deprotection of S-Acetyl-PEG3-azide and its conjugation to a cysteine-containing protein. For this protocol, it is assumed the protein's cysteine is the site of labeling.

Materials:

-

Prepared Protein Solution (from Protocol 1)

-

S-Acetyl-PEG3-azide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2

-

Quenching Buffer: 1 M Cysteine or Mercaptoethanol

Procedure:

-

Prepare Reagent Stock: Immediately before use, dissolve S-Acetyl-PEG3-azide in anhydrous DMSO or DMF to create a 100 mM stock solution.

-

Prepare Deprotection Mix: In a microcentrifuge tube, combine a volume of the 100 mM S-Acetyl-PEG3-azide stock solution with an equal volume of the Deprotection Solution. This will yield a 50 mM solution of the deprotecting agent and the linker.

-

Incubate for Deprotection: Incubate this mixture for 10-15 minutes at room temperature to allow for the cleavage of the S-acetyl group, exposing the free thiol.

-

Calculate Molar Excess: Determine the volume of the deprotected linker solution needed to achieve a 20-fold molar excess relative to the protein.

-

Conjugation Reaction: Add the calculated volume of the freshly deprotected linker to the prepared protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 10-20 mM to consume any unreacted maleimide groups on the protein (if a maleimide linker was used on the protein) or unreacted thiol linker.

-

Purification: Remove excess, unreacted linker and byproducts from the azide-labeled protein using a spin desalting column or dialysis against PBS, pH 7.4.

-

Verification and Storage: Confirm labeling by mass spectrometry (expecting a mass shift corresponding to the PEG3-azide moiety). Store the purified azide-labeled protein at 4°C for short-term use or at -20°C in a cryoprotectant for long-term storage.

Protocol 3A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Purified Azide-Labeled Protein (from Protocol 2)

-

Alkyne-modified reporter probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

-

Click Reaction Reagents (see Table 2 for stock solutions): TCEP, TBTA ligand, Copper (II) Sulfate (CuSO₄)

Procedure:

-

Prepare Reagent Premix: In a single tube, prepare the click reagent premix immediately before use. For a 100 µL final reaction volume, mix the reagents in the following order, vortexing briefly after each addition:

-

PBS Buffer (to final volume)

-

Azide-Labeled Protein (to final concentration)

-

Alkyne Probe (e.g., 1 µL of 10 mM stock for 100 µM final)

-

TCEP (e.g., 2 µL of 50 mM stock for 1 mM final)

-

TBTA (e.g., 5.9 µL of 1.7 mM stock for 100 µM final)

-

-

Initiate Reaction: Add CuSO₄ to the premix (e.g., 2 µL of 50 mM stock for 1 mM final) to initiate the reaction.

-

Incubate: Protect from light and incubate for 1-2 hours at room temperature with gentle mixing.

-